molecular formula C27H24N4O15S4 B228410 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]- CAS No. 13588-33-5

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-

Cat. No.: B228410
CAS No.: 13588-33-5
M. Wt: 772.8 g/mol
InChI Key: FKWCJJJNJSITMZ-UHFFFAOYSA-N
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Description

This compound is a highly functionalized naphthalenedisulfonic acid derivative characterized by:

  • Two sulfonic acid groups at the 2,7-positions of the naphthalene core.
  • Acetylamino (-NHCOCH₃) and hydroxy (-OH) substituents at the 5- and 4-positions, respectively.
  • A complex azo linkage (-N=N-) at the 3-position, connecting to a phenyl group modified with a sulfooxyethyl sulfonyl (-SO₂CH₂CH₂OSO₃H) moiety via a urea-like carbonyl bridge.

Its structure suggests applications in high-performance dyes, catalysis, or analytical chemistry, leveraging its solubility (from sulfonic acid groups) and reactivity (from azo and sulfonyl groups).

Properties

IUPAC Name

5-acetamido-4-hydroxy-3-[[4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O15S4/c1-15(32)28-22-14-21(48(37,38)39)11-17-12-23(49(40,41)42)25(26(33)24(17)22)31-30-18-7-5-16(6-8-18)27(34)29-19-3-2-4-20(13-19)47(35,36)10-9-46-50(43,44)45/h2-8,11-14,33H,9-10H2,1H3,(H,28,32)(H,29,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWCJJJNJSITMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065547
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-
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Molecular Weight

772.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13588-33-5
Record name 5-(Acetylamino)-4-hydroxy-3-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-(4-(((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)carbonyl)phenyl)diazenyl)-
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Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-
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Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-
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Biological Activity

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]- is a complex azo compound with significant biological implications. This article explores its biological activity, including its toxicity, potential therapeutic applications, and environmental impact.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple functional groups, including sulfonic acid and acetylamino groups. Its structural complexity allows for diverse interactions with biological systems.

Toxicity Studies

Research indicates that 2,7-naphthalenedisulfonic acid derivatives exhibit varying levels of toxicity. Notably, studies have shown that certain derivatives can be toxic to aquatic organisms at concentrations below 1 mg/L, highlighting their potential environmental risks . The median lethal concentrations (LC50) for related compounds predominantly fall between 3 and 10 mg/L, suggesting moderate toxicity .

Antibacterial Activity

Compounds related to 2,7-naphthalenedisulfonic acid have been evaluated for antibacterial properties. In one study, derivatives were tested against several pathogenic bacterial strains, demonstrating notable antibacterial activity . The presence of the sulfonic acid groups is believed to enhance membrane permeability in bacteria, leading to cell lysis.

Algal Toxicity

Toxicity assessments have shown that this compound can affect algal species. The EC50 values from 72-hour exposure tests indicate that algal growth inhibition occurs at low concentrations, emphasizing the need for careful environmental monitoring .

Case Study 1: Environmental Impact Assessment

In a screening assessment conducted by Environment Canada, the compound was identified as a high priority due to its potential toxicity to aquatic life. The assessment noted that the compound persists in water and sediment environments and can degrade into aromatic amines under anaerobic conditions .

Case Study 2: Antimicrobial Applications

A study evaluating the antimicrobial properties of various naphthalenedisulfonic acid derivatives found that specific modifications could enhance efficacy against resistant bacterial strains. The incorporation of additional functional groups improved their bioactivity profile significantly .

Data Tables

Property Value
CAS Number 1937-37-7
Molecular Formula C10H8O6S2
Toxicity (LC50) 3 - 10 mg/L
Algal EC50 <1 mg/L

Scientific Research Applications

Dye Chemistry

The compound is a key intermediate in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textile, food, and cosmetic industries due to their vibrant colors and stability.

Table 1: Properties of Azo Dyes Derived from 2,7-Naphthalenedisulfonic Acid

PropertyDescription
Color FastnessHigh
SolubilityWater-soluble
ApplicationTextiles, paper, food coloring
Environmental ImpactVaries; some derivatives show toxicity

Analytical Chemistry

2,7-Naphthalenedisulfonic acid is utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. Its derivatives can act as effective UV detectors, which are crucial for identifying and quantifying substances in complex mixtures.

Case Study: HPLC Method Development

In a study focusing on the analytical method for 4,5-dinitro-2,7-naphthalenedisulfonic acid, researchers developed an HPLC method with a UV detection wavelength of 233 nm. This method demonstrated high sensitivity and specificity for monitoring the compound's concentration in industrial processes .

Environmental Applications

Research indicates that certain naphthalenedisulfonic acids exhibit algal toxicity at low concentrations. This property is essential for evaluating the environmental impact of dyes and other chemicals derived from naphthalene sulfonates. The assessment helps in understanding their ecological risks when released into water bodies .

Synthesis and Separation Techniques

Efficient synthesis methods have been developed for producing 2,7-naphthalenedisulfonic acid. These methods often involve sulfonation reactions using naphthalene and sulfuric acid under controlled conditions to maximize yield and purity.

The industrial relevance of this compound lies in its application as a dye intermediate and its potential use in developing environmentally friendly dyes. The ability to produce high-purity derivatives with lower environmental impact positions it favorably within sustainable chemistry initiatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS RN Substituents/Functional Groups Key Properties/Applications References
Target Compound 5-(acetylamino), 4-hydroxy, 3-azo (sulfooxyethyl sulfonyl phenyl) High solubility, potential for dyeing or catalysis
C.I. Acid Red 172 (6826-53-5) 5-[(4-methylphenyl)sulfonylamino], 3-azo (5-chloro-2-phenylmethoxy phenyl) Acid dye for textiles; superior wash-fastness due to sulfonamide groups
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid (56405-32-4) 4-amino, 3,6-bis(azo-4-aminophenyl) Forms coordination complexes with metals; used in analytical chemistry
Sirius Supra Green BB (6428-18-8) 5-(acetylamino), 3-azo (dimethylphenyl), 4-hydroxy Direct dye for cellulose; high affinity due to multiple sulfonate groups
CAS 177964-38-4 7-amino, 4-hydroxy, 3-azo (sulfooxyethyl sulfonyl phenyl), 8-azo (sulfo-sulfooxyethyl phenyl) Extreme water solubility; potential for high-pH dyeing or catalytic processes

Key Findings

Solubility and Reactivity: The target compound’s sulfooxyethyl sulfonyl group enhances water solubility compared to simpler sulfonic acids like C.I. Acid Red 172 .

Catalytic Potential: highlights that naphthalenedisulfonic acids (e.g., 1,5-NDSA) act as strong acid catalysts in phenol liquefaction. The target compound’s sulfooxyethyl sulfonyl group may further stabilize transition states in acid-catalyzed reactions .

Dyeing Performance: The acetylamino group in the target compound mirrors Sirius Supra Green BB , which exhibits high affinity for cellulose. However, the target’s additional sulfonate groups could improve solubility in polar solvents, reducing dye aggregation.

Toxicity and Regulation: Azo dyes with aromatic amines (e.g., CAS 56405-32-4 ) face restrictions under REACH due to carcinogenicity risks. The target compound’s acetylamino group may mitigate toxicity by blocking amine release .

Preparation Methods

Disulfonation of Naphthalene

The 2,7-disulfonation of naphthalene is achieved via oleum (fuming sulfuric acid) at elevated temperatures (160–190°C). Intramolecular rearrangement under controlled conditions ensures regioselectivity. For example, 1,6-naphthalenedisulfonic acid mother liquor can be thermally rearranged to the 2,7-isomer through vacuum concentration and refluxing with sulfuric acid.

Key Conditions :

  • Temperature: 180–190°C.

  • Catalyst: Excess sulfuric acid.

  • Yield: ~85–90% after hydrolysis and centrifugation.

Acetylation and Hydroxylation

The 5-acetylamino and 4-hydroxy groups are introduced sequentially:

  • Nitration : Selective nitration at position 5 using mixed acid (HNO₃/H₂SO₄).

  • Reduction : Catalytic hydrogenation (e.g., Pd/C) to convert nitro to amino.

  • Acetylation : Treatment with acetic anhydride to form the acetylamino group.

  • Hydroxylation : Oxidative hydroxylation at position 4 using H₂O₂ or enzymatic methods.

Diazotization and Azo Coupling

Synthesis of the Diazonium Salt

The phenylamine precursor (4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]aniline ) is diazotized with NaNO₂/HCl at 0–5°C.

Reaction Scheme :

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Ar = substituted phenyl group.

Coupling to the Naphthalene Core

The diazonium salt is coupled to the 3-position of the naphthalenedisulfonic acid derivative under alkaline conditions (pH 8–10). The reaction proceeds via electrophilic aromatic substitution, favored by the electron-withdrawing sulfonic acid groups.

Optimized Parameters :

  • Temperature: 10–15°C.

  • Solvent: Aqueous NaOH/Na₂CO₃.

  • Yield: 70–75% after purification.

Synthesis of the Sulfonated Ethyl Sulfoxy Phenylcarbamoyl Moiety

Sulfonation of Ethyl Benzene

  • Sulfonation : Ethyl benzene is sulfonated with chlorosulfonic acid to introduce a sulfonyl chloride group.

  • Oxidation : The sulfonyl chloride is oxidized to sulfonic acid using H₂O₂.

  • Sulfation : Reaction with sulfur trioxide (SO₃) introduces the sulfooxy group.

Carbamoyl Linkage Formation

The sulfonated ethyl sulfoxy phenylamine is reacted with 4-carboxybenzaldehyde in the presence of DCC (dicyclohexylcarbodiimide) to form the phenylcarbamoyl bridge.

Purification and Characterization

Isolation Techniques

  • Centrifugation : Used to separate crude product after hydrolysis.

  • Crystallization : Ethanol/water mixtures precipitate high-purity Compound A.

  • Chromatography : Reverse-phase HPLC (C18 column) resolves residual isomers.

Analytical Data

PropertyValueMethod
Molecular Weight682.7 g/molHRMS
Purity98.6%HPLC
λ<sub>max</sub> (UV-Vis)520 nm (azo linkage)Spectroscopy

Challenges and Optimization

Regioselectivity in Sulfonation

The 2,7-disulfonation of naphthalene competes with 1,6- and 1,5-isomers. Vacuum concentration (-0.08 to -0.095 MPa) and precise temperature control (≤180°C) minimize byproducts.

Azo Coupling Efficiency

Low coupling yields (≤75%) are attributed to steric hindrance from sulfonic acid groups. Alkaline conditions and slow diazonium salt addition improve efficiency.

Industrial and Environmental Considerations

  • Cost : Recycling sulfuric acid and naphthalene reduces raw material expenses.

  • Waste Management : Neutralization of acidic byproducts with lime minimizes environmental impact.

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